chemical structure and properties of 3-chloro-5-phenyl-4H-1,2,4-triazole
chemical structure and properties of 3-chloro-5-phenyl-4H-1,2,4-triazole
An In-Depth Technical Guide to 3-chloro-5-phenyl-4H-1,2,4-triazole: A Core Scaffold for Drug Discovery
Introduction
The 1,2,4-triazole ring is a paramount heterocyclic scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design.[4][5] Compounds incorporating the 1,2,4-triazole moiety exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][6][7] This guide focuses on a specific, highly versatile derivative: 3-chloro-5-phenyl-4H-1,2,4-triazole. The presence of a reactive chlorine atom and a phenyl group on the triazole core makes this compound a critical building block for the synthesis of novel, potentially therapeutic molecules.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-chloro-5-phenyl-4H-1,2,4-triazole.
Chemical Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties dictate its reactivity, solubility, and potential biological interactions.
Molecular Structure and Tautomerism
3-chloro-5-phenyl-4H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring substituted with a chlorine atom at position 3 and a phenyl group at position 5. A key feature of the 4H-1,2,4-triazole system is its ability to exist in different tautomeric forms, which can influence its chemical behavior and biological receptor interactions.[5] The primary tautomeric equilibrium for the unsubstituted ring involves the 1H and 4H forms.
Caption: Chemical structure of 3-chloro-5-phenyl-4H-1,2,4-triazole.
The tautomerism of the 1,2,4-triazole ring is a critical aspect of its chemistry. The position of the proton on the nitrogen atoms can shift, leading to different isomers. This dynamic equilibrium is influenced by the solvent, temperature, and the nature of the substituents.
Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.
Physicochemical Data
A summary of the key physicochemical properties of 3-chloro-5-phenyl-4H-1,2,4-triazole is presented below. These values are essential for designing experimental conditions and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [8] |
| Molecular Weight | 179.61 g/mol | |
| Monoisotopic Mass | 179.02502 Da | [8] |
| Predicted XlogP | 2.6 | [8] |
| CAS Number | 31803-05-1 | [9] |
| Appearance | Not specified (typically a solid) | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Synthesis and Reactivity
The synthesis of the 1,2,4-triazole core can be achieved through various methods, often involving the cyclization of intermediates like amidrazones or thiosemicarbazides.[1][10]
General Synthetic Approach
A common pathway to substituted 1,2,4-triazoles involves the reaction of a hydrazide with an appropriate cyclizing agent. For 3-chloro-5-phenyl-4H-1,2,4-triazole, a plausible synthetic route would start from benzoyl chloride and proceed through a hydrazide intermediate, followed by cyclization and chlorination.
Caption: Generalized synthesis of 3-chloro-5-phenyl-4H-1,2,4-triazole.
Chemical Reactivity and Derivatization
The chlorine atom at the C3 position is the most reactive site on the molecule, acting as a good leaving group in nucleophilic substitution reactions. This feature is paramount for its use as a synthetic intermediate. Researchers can introduce a wide variety of functional groups at this position to create libraries of novel compounds for biological screening. For example, reactions with amines, thiols, or alcohols can yield diverse 3-substituted-5-phenyl-1,2,4-triazole derivatives.
Spectroscopic Characterization
The structural elucidation of 3-chloro-5-phenyl-4H-1,2,4-triazole and its derivatives relies on a combination of standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H-NMR | Aromatic protons of the phenyl group would appear as multiplets in the δ 7.0-8.5 ppm range. The N-H proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[1][4] |
| ¹³C-NMR | Signals for the two distinct carbons of the triazole ring would be present, along with the signals for the phenyl group carbons. The carbon attached to the chlorine atom (C3) would appear at a characteristic chemical shift.[11] |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted monoisotopic mass is 179.02502 Da.[8] |
| IR (Infrared) | Characteristic absorption bands would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).[12] |
Potential Applications in Drug Development
The 1,2,4-triazole scaffold is a cornerstone in the development of drugs for a wide array of diseases.[6][13] 3-chloro-5-phenyl-4H-1,2,4-triazole serves as a key starting material for synthesizing compounds with potential therapeutic value.
-
Antimicrobial and Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives.[3] The 1,2,4-triazole nucleus is a validated pharmacophore for targeting microbial enzymes.[1][14]
-
Anticancer Activity: Derivatives of 1,2,4-triazoles have shown significant potential as anticancer agents by targeting various pathways involved in cell proliferation and survival.[2]
-
Anti-inflammatory and Analgesic Properties: The triazole ring can be found in compounds designed to have anti-inflammatory and analgesic effects.[2][4]
-
Anticonvulsant Activity: The structural features of 1,2,4-triazoles have been exploited to develop compounds with anticonvulsant properties.[2][7]
The utility of 3-chloro-5-phenyl-4H-1,2,4-triazole lies in its role as a versatile scaffold. The phenyl group can be further functionalized, and the chloro group can be readily displaced to introduce diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR).
Exemplary Experimental Protocol: Nucleophilic Substitution
To illustrate the synthetic utility of the target compound, the following is a representative protocol for a nucleophilic aromatic substitution reaction. This procedure is hypothetical and should be adapted based on the specific nucleophile and laboratory safety protocols.
Objective: To synthesize a 3-amino-5-phenyl-4H-1,2,4-triazole derivative.
Materials:
-
3-chloro-5-phenyl-4H-1,2,4-triazole
-
A primary or secondary amine (e.g., morpholine)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-phenyl-4H-1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.2 eq) and DIPEA (1.5 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Workflow for a nucleophilic substitution reaction.
Conclusion
3-chloro-5-phenyl-4H-1,2,4-triazole is a molecule of significant interest to the scientific and drug development communities. Its straightforward, yet versatile, structure combines the privileged 1,2,4-triazole scaffold with a reactive chlorine handle, making it an ideal starting point for the synthesis of diverse chemical libraries. The extensive body of research on 1,2,4-triazole derivatives underscores the potential for new discoveries stemming from this core structure. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage this powerful building block in the quest for novel therapeutics.
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